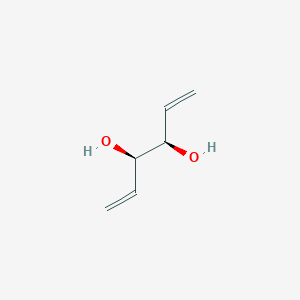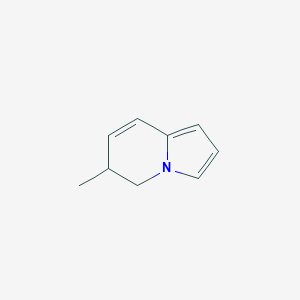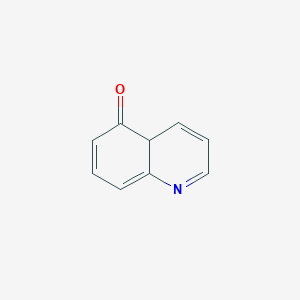
(3R,4R)-hexa-1,5-diene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-hexa-1,5-diene-3,4-diol is an organic compound characterized by its two hydroxyl groups attached to a six-carbon chain with two double bonds. This compound is notable for its chirality, having two stereocenters at the third and fourth carbon atoms, both in the R configuration. The presence of these stereocenters and the diene structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-hexa-1,5-diene-3,4-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of hexa-1,5-diene using a chiral osmium catalyst. The reaction conditions often include the use of osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, and a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous solvent at room temperature, yielding the desired diol with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric dihydroxylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the development of more cost-effective and environmentally friendly catalysts is an ongoing area of research to improve industrial synthesis.
化学反应分析
Types of Reactions
(3R,4R)-hexa-1,5-diene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Pd/C catalyst under hydrogen gas at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexane-3,4-diol.
Substitution: Formation of chlorides or esters.
科学研究应用
(3R,4R)-hexa-1,5-diene-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of polymers and other industrial products.
作用机制
The mechanism of action of (3R,4R)-hexa-1,5-diene-3,4-diol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl groups and the diene structure, which can participate in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(3S,4S)-hexa-1,5-diene-3,4-diol: The enantiomer of (3R,4R)-hexa-1,5-diene-3,4-diol, with opposite stereochemistry at the third and fourth carbon atoms.
Hexa-1,5-diene-3,4-diol: The racemic mixture containing both (3R,4R) and (3S,4S) enantiomers.
Hexa-1,5-diene-3-ol: A similar compound with only one hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various transformations.
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC 名称 |
(3R,4R)-hexa-1,5-diene-3,4-diol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2/t5-,6-/m1/s1 |
InChI 键 |
KUQWZSZYIQGTHT-PHDIDXHHSA-N |
手性 SMILES |
C=C[C@H]([C@@H](C=C)O)O |
规范 SMILES |
C=CC(C(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)






![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)
